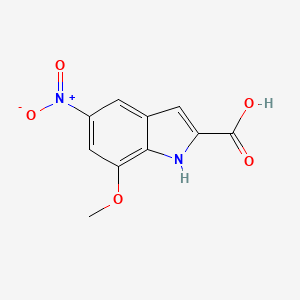

7-methoxy-5-nitro-1H-indole-2-carboxylic acid

Descripción

7-Methoxy-5-nitro-1H-indole-2-carboxylic acid is a nitro-substituted indole derivative characterized by a methoxy group at position 7, a nitro group at position 5, and a carboxylic acid moiety at position 2 of the indole scaffold. Its molecular formula is C₁₀H₇N₂O₅, with an average molecular mass of 235.17 g/mol (estimated from analogs in ). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like heme oxygenase-1 (HO-1). Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methoxy substituent, which modulate its acidity and participation in coupling reactions.

Propiedades

IUPAC Name |

7-methoxy-5-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-17-8-4-6(12(15)16)2-5-3-7(10(13)14)11-9(5)8/h2-4,11H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHYLLVNTFIMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methoxyindole followed by carboxylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The nitration step can be achieved using a mixture of nitric acid and sulfuric acid, while the carboxylation can be performed using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

7-methoxy-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The methoxy group can be demethylated using boron tribromide.

Substitution: The carboxylic acid group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Boron tribromide.

Substitution: Alcohols or amines in the presence of a dehydrating agent.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Demethylated derivatives: Formed by the reduction of the methoxy group.

Esters and amides: Formed by the substitution of the carboxylic acid group.

Aplicaciones Científicas De Investigación

7-methoxy-5-nitro-1H-indole-2-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-methoxy-5-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects . The methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-withdrawing vs. donating groups : The nitro group at position 5 in the target compound increases acidity at the carboxylic acid position compared to 5-methoxyindole-2-carboxylic acid.

- Ester vs. acid : Ethyl ester derivatives () are less polar, enhancing solubility in organic solvents for synthetic applications.

Reactivity differences :

Table 2: Pharmacological and Hazard Data

Notes:

- The ethyl ester derivative () may pose lower immediate hazards compared to free acids due to reduced reactivity.

Actividad Biológica

7-Methoxy-5-nitro-1H-indole-2-carboxylic acid is an indole derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a methoxy group at the seventh position and a nitro group at the fifth position of the indole ring, contributing to its unique reactivity and biological properties. The presence of these substituents makes it a subject of interest in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The synthesis of this compound typically involves nitration followed by carboxylation processes. A common synthetic route is the Fischer indole synthesis, which employs phenylhydrazine and an aldehyde or ketone under acidic conditions . The chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8N2O5 |

| InChI Key | MFHYLLVNTFIMPF-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves the reduction of the nitro group to form reactive intermediates that interact with bacterial cell components, leading to cell death .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In one study, it demonstrated inhibitory effects on indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), with IC50 values of 32.4 µM and 19.5 µM, respectively . These enzymes are crucial in regulating immune responses and tumor progression, suggesting that this compound could be a valuable lead in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of IDO and TDO : A study found that derivatives of this compound retained inhibitory activity against IDO1 and TDO, which are involved in tryptophan metabolism and immune modulation .

- Antimicrobial Evaluation : Another investigation highlighted its effectiveness against various bacterial strains, showing promise as a potential antimicrobial agent .

- Cellular Interaction Studies : Research into its interaction with cellular targets revealed that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with nucleophilic sites within cellular components, disrupting normal cellular functions and leading to cytotoxic effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid | Lacks nitro group | Focuses on anti-inflammatory properties |

| 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | Fluoro group instead of methoxy | Potentially different reactivity due to fluorine |

| 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid | Methyl substitution at position two | Alters lipophilicity and biological activity |

Q & A

Q. What synthetic routes are recommended for preparing 7-methoxy-5-nitro-1H-indole-2-carboxylic acid, and how are critical reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

Indole Ring Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct the indole backbone .

Methoxy Introduction : Methylation at the 7-position using methylating agents (e.g., methyl iodide) under basic conditions .

Nitration : Controlled nitration at the 5-position with nitric acid or mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity via directing groups or temperature control .

Critical Conditions :

- Nitration requires precise temperature (0–5°C) to avoid over-nitration or ring degradation.

- Protect the carboxylic acid group (e.g., esterification) during nitration to prevent side reactions .

Q. What safety protocols are essential for handling nitro- and methoxy-substituted indole derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if dust/aerosols form .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from nitro group-derived fumes (e.g., NOx) .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate nitro-containing waste due to potential explosive hazards .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ ~3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₈N₂O₅; theoretical MW 236.04).

- X-ray Crystallography : For unambiguous structural determination; use SHELX programs for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for nitro-substituted indole derivatives?

- Methodological Answer :

- Standardization : Use internal standards (e.g., TMS for NMR) and consistent solvent systems (DMSO-d₆ or CDCl₃).

- Cross-Validation : Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Crystallographic Verification : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELXL for refinement .

Q. What computational strategies predict the reactivity of the nitro group in nucleophilic substitution or reduction reactions?

- Methodological Answer :

- DFT Calculations : Model the nitro group’s electron-withdrawing effects and activation barriers for reactions (e.g., SNAr with amines).

- Molecular Dynamics (MD) : Simulate solvent effects on reduction pathways (e.g., catalytic hydrogenation vs. Zn/HCl).

- QTAIM Analysis : Quantify bond critical points to assess nitro group stability under varying pH conditions .

Q. How should contradictory literature findings on the biological activity of nitro-indole derivatives be addressed?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, bacterial strains, and compound purity ≥95% by HPLC).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies.

- Mechanistic Studies : Probe structure-activity relationships (SAR) via systematic substituent variation (e.g., replacing methoxy with ethoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.